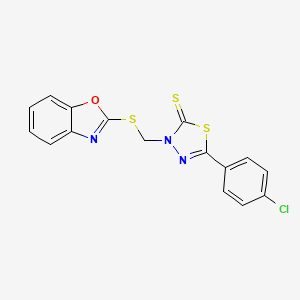
3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione is a complex organic compound that belongs to the class of heterocyclic compounds It contains a benzoxazole ring, a thiadiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized from o-aminophenols and aldehydes using catalysts such as samarium triflate under mild reaction conditions in an aqueous medium.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, DNA, and proteins, disrupting their normal function.
Pathways Involved: It may inhibit key metabolic pathways in microorganisms or cancer cells, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(1,3-benzoxazol-2-ylthio)-1-(4-methylphenyl)ethanone.
Thiadiazole Derivatives: Compounds like 2-(4-chlorophenyl)-5-(1,3,4-thiadiazol-2-ylthio)benzoxazole.
Uniqueness
3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione is unique due to its combination of benzoxazole and thiadiazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione is a derivative of the thiadiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.
Chemical Structure and Properties
The molecular formula of this compound is C16H10ClN3OS, and it features a complex structure that includes both benzoxazole and thiadiazole moieties. The presence of these functional groups is crucial for its biological activity.
1. Anticancer Activity
Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. Studies have reported that compounds containing the thiadiazole scaffold can inhibit cell proliferation in various cancer cell lines.
- In Vitro Studies : The compound was tested against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. Results indicated a potent cytotoxic effect with median inhibitory concentration (IC50) values significantly lower than those of standard drugs like 5-Fluorouracil .
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Various studies have reported its efficacy against a range of bacterial strains.
- Mechanism of Action : The antimicrobial activity is believed to be due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
3. Other Pharmacological Activities
In addition to anticancer and antimicrobial effects, the compound exhibits several other biological activities:
- Anti-inflammatory : Compounds in the thiadiazole family have been noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines.
- Antidiabetic : Some derivatives have shown potential in lowering blood glucose levels in diabetic models.
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives:
- Anticonvulsant Activity : A study evaluated the anticonvulsant potential of various thiadiazole derivatives, including the target compound. Results indicated significant activity in animal models using PTZ-induced seizures .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of thiadiazole derivatives against oxidative stress-induced neuronal damage. The compound demonstrated a protective effect on neuronal cells in vitro .
Properties
CAS No. |
84586-83-4 |
|---|---|
Molecular Formula |
C16H10ClN3OS3 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanylmethyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C16H10ClN3OS3/c17-11-7-5-10(6-8-11)14-19-20(16(22)24-14)9-23-15-18-12-3-1-2-4-13(12)21-15/h1-8H,9H2 |
InChI Key |
IMZWTCDBEGVVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCN3C(=S)SC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















